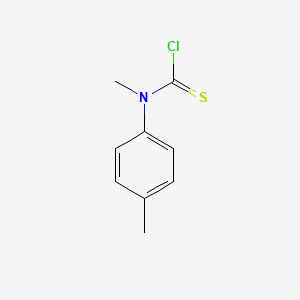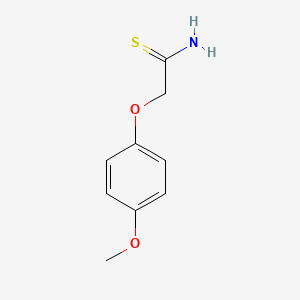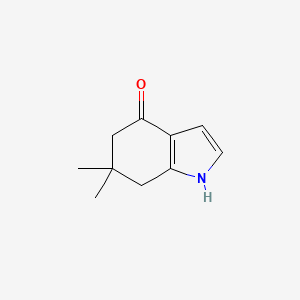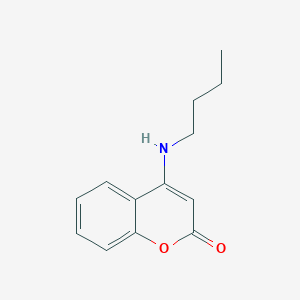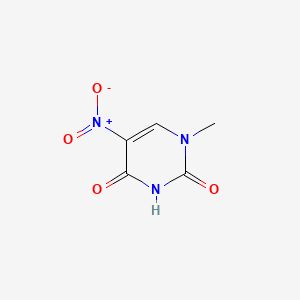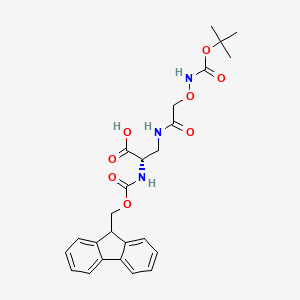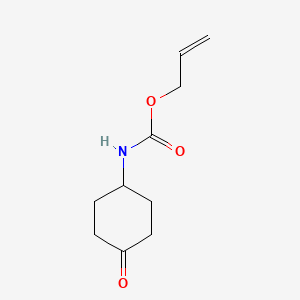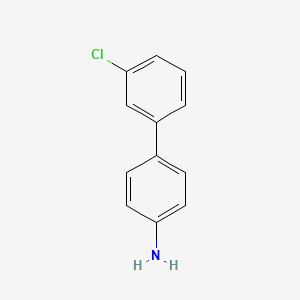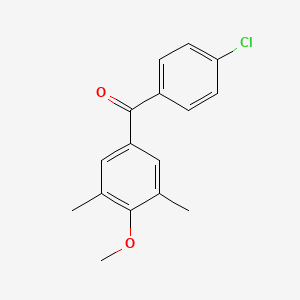
7-Hydroxy-DL-tryptophane
Vue d'ensemble
Description
7-Hydroxy-DL-tryptophan is a group of stereoisomers . It is a chemical compound with a mass of 220.084792±0 dalton and a chemical formula of C₁₁H₁₂N₂O₃ . Tryptophan, the precursor of 7-Hydroxy-DL-tryptophan, is an essential α-amino acid .
Synthesis Analysis
Tryptophan and its metabolites, including 7-Hydroxy-DL-tryptophan, can be analyzed using liquid chromatography–electrospray ionization tandem mass spectrometry . This method allows for the separation of tryptophan and its 15 metabolites within 15 minutes without derivatization .
Molecular Structure Analysis
The molecular formula of 7-Hydroxy-DL-tryptophan is C11H12N2O3 . Its average mass is 220.225 Da and its monoisotopic mass is 220.084793 Da .
Chemical Reactions Analysis
Tryptophan is metabolized into kynurenine by three endogenous enzymes: tryptophan-2,3-dioxygenase (TDO), indoleamine-2,3-dioxygenase-1 (IDO1), and IDO-2 . This is the first and rate-limiting step of the kynurenine pathway .
Physical And Chemical Properties Analysis
7-Hydroxy-DL-tryptophan has a density of 1.5±0.1 g/cm³ . Its boiling point is 520.6±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 83.6±3.0 kJ/mol .
Applications De Recherche Scientifique
Synthèse des neurotransmetteurs
7-Hydroxy-DL-tryptophane: est un précurseur dans la biosynthèse de la sérotonine, un neurotransmetteur essentiel à la régulation de l'humeur, du sommeil et de l'appétit. Son rôle dans la voie de la sérotonine en fait un composé intéressant dans la recherche en neurosciences, notamment dans les études relatives à la dépression, à l'anxiété et à d'autres troubles de l'humeur .
Production de mélatonine
Ce composé sert également de précurseur dans la voie métabolique conduisant à la production de mélatonine, l'hormone responsable de la régulation des rythmes circadiens. La recherche sur la synthèse de la mélatonine à partir du this compound peut fournir des informations sur les troubles du sommeil et les traitements potentiels .
Propriétés antioxydantes
Le this compound a été étudié pour ses propriétés antioxydantes. On pense qu'il joue un rôle dans la protection des cellules contre le stress oxydatif, qui est lié à diverses maladies chroniques, notamment le cancer et les maladies neurodégénératives .
Biofabrication industrielle
Dans le domaine de la biofabrication industrielle, le this compound est un intermédiaire précieux. Il est utilisé dans la synthèse de biomolécules complexes et peut être produit par des approches de génie métabolique et de biologie synthétique utilisant des micro-organismes .
Étiquetage chimique
Le marquage sélectif des résidus tryptophane dans les protéines, y compris son dérivé this compound, est une technique utilisée en biologie chimique. Cette méthode permet d'étudier la structure, la fonction et les interactions des protéines, ce qui est crucial pour la découverte de médicaments et la compréhension des mécanismes des maladies .
Recherche agricole
Le this compound est également pertinent dans la recherche agricole. En tant que dérivé du tryptophane, il peut influencer la croissance et le développement des plantes. Des études sur son rôle dans la physiologie des plantes peuvent conduire à des progrès dans les stratégies de production et de protection des cultures .
Mécanisme D'action
Target of Action
7-Hydroxy-DL-tryptophan (7-HTP) is a derivative of the essential amino acid tryptophan . It primarily targets the serotonin pathway in the brain, which plays a crucial role in mood regulation, sleep, and other neurological functions . The primary targets of 7-HTP are the serotonin receptors in the brain .
Mode of Action
7-HTP is a precursor to serotonin, a neurotransmitter that plays a vital role in mood regulation . It is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . Once produced, 5-HTP is rapidly converted to serotonin in the brain .
Biochemical Pathways
Tryptophan, the precursor to 7-HTP, is metabolized via three major pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The serotonin pathway is initiated by tryptophan hydroxylase, which adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This is then converted to serotonin, which can interact with serotonin receptors to exert various physiological effects .
Pharmacokinetics
The pharmacokinetics of 7-HTP involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 7-HTP is rapidly absorbed and converted to serotonin in the brain . The compound’s bioavailability is influenced by factors such as the presence of food in the stomach and the individual’s metabolic rate .
Result of Action
The primary result of 7-HTP action is an increase in serotonin production in the brain . This can lead to enhanced mood, reduced anxiety, and improved sleep . In addition, 7-HTP has been reported to have a suppressive effect on aggressive behavior .
Action Environment
The action of 7-HTP can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of 7-HTP . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature . It is stable under acidic conditions but can decompose under alkaline conditions .
Safety and Hazards
Orientations Futures
Tryptophan, the precursor of 7-Hydroxy-DL-tryptophan, plays a key role in multiple disease processes including cancer . Imaging tryptophan uptake and metabolism in vivo can be achieved with tryptophan derivative positron emission tomography (PET) radiotracers . This could be a potential future direction for 7-Hydroxy-DL-tryptophan.
Propriétés
IUPAC Name |
2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRKJZICBNQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376717 | |
| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52899-02-2 | |
| Record name | 7-HYDROXY-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



